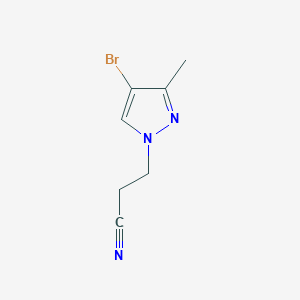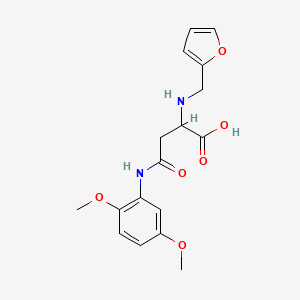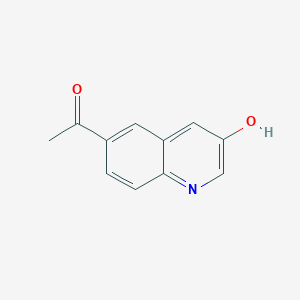![molecular formula C15H12N2O2S B2817412 N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide CAS No. 922920-09-0](/img/structure/B2817412.png)
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide” is a compound that contains a benzothiazole ring. Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the IR spectrum can provide information about the functional groups present in the molecule, such as N–H, C=O, C=N, N=C, and CS . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the reaction conditions. For instance, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques. For instance, the yield and melting point of the compound can be determined . The solubility of the compound in various solvents can also be determined.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the benzothiazole structure, have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and damage to cells.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential use in the treatment of conditions involving pain and inflammation.
Antimicrobial and Antifungal Activity
Benzothiazole derivatives have shown antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . They also have antifungal activity against strains like Candida albicans and Aspergillus niger , and even against plant pathogens like Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .
Antiviral Activity
Thiazole derivatives have also been associated with antiviral activity . This suggests they could be used in the development of new antiviral drugs.
Diuretic Activity
Compounds with a thiazole ring have been found to exhibit diuretic activity . Diuretics help remove excess water and salt from the body, and are often used to treat high blood pressure and other heart-related conditions.
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have been reported to have anticonvulsant and neuroprotective properties . This suggests potential use in the treatment of neurological disorders such as epilepsy.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . For example, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated cytotoxicity activity on human tumor cell lines .
Anti-tubercular Activity
New benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . This suggests potential use in the treatment of tuberculosis.
Safety And Hazards
Future Directions
Benzothiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their diverse biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced biological activities, as well as the exploration of their potential applications in other fields .
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZKJMKGXBUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2817330.png)
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2817333.png)


![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)
![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)

![Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone](/img/structure/B2817347.png)



![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)